molecular formula C24H30N6O2 B11933995 CDK12 inhibitor E9 S-isomer

CDK12 inhibitor E9 S-isomer

Cat. No.: B11933995
M. Wt: 434.5 g/mol
InChI Key: CDCHESFKYUNJPV-HXUWFJFHSA-N
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Description

CDK12 inhibitor E9 S-isomer is a selective, covalent inhibitor of cyclin-dependent kinase 12 (CDK12). CDK12 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and maintaining genomic stability. This compound has shown promise in cancer therapy due to its ability to inhibit CDK12 activity, thereby affecting the transcription of genes involved in DNA damage response and cell cycle regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CDK12 inhibitor E9 S-isomer involves multiple steps, including the formation of key intermediates and final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure consistency and scalability. The industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

CDK12 inhibitor E9 S-isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pressure, and pH .

Major Products

The major products formed from these reactions include modified derivatives of this compound with altered chemical and biological properties. These derivatives can be further studied for their potential therapeutic applications .

Scientific Research Applications

CDK12 inhibitor E9 S-isomer has a wide range of scientific research applications, including:

Mechanism of Action

CDK12 inhibitor E9 S-isomer exerts its effects by covalently binding to the active site of CDK12, thereby inhibiting its kinase activity. This inhibition disrupts the phosphorylation of RNA polymerase II, leading to the downregulation of genes involved in DNA damage response and cell cycle progression. The compound specifically targets the hydrophobic pocket of CDK12, preventing ATP binding and subsequent phosphorylation events .

Comparison with Similar Compounds

CDK12 inhibitor E9 S-isomer is unique compared to other CDK12 inhibitors due to its selective and covalent binding mechanism. Similar compounds include:

This compound stands out due to its potent and selective inhibition of CDK12, making it a valuable tool in cancer research and therapy.

Properties

Molecular Formula

C24H30N6O2

Molecular Weight

434.5 g/mol

IUPAC Name

N-[3-[[3-ethyl-5-[(2R)-2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m1/s1

InChI Key

CDCHESFKYUNJPV-HXUWFJFHSA-N

Isomeric SMILES

CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCC[C@@H]4CCO

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCCC4CCO

Origin of Product

United States

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